tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a thiophene group and a tert-butyl ester
Preparation Methods
The synthesis of tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate typically involves the reaction of thiophene-substituted piperazine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Scientific Research Applications
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3R)-3-phenylpiperazine-1-carboxylate: This compound has a phenyl group instead of a thiophene group, which affects its electronic properties and reactivity.
Tert-butyl (3R)-3-pyridylpiperazine-1-carboxylate: The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.
Tert-butyl (3R)-3-furylpiperazine-1-carboxylate: The furan ring is less electron-rich than thiophene, leading to different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly its electronic and steric characteristics.
Properties
CAS No. |
1240586-11-1 |
---|---|
Molecular Formula |
C13H20N2O2S |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-10(9-15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3/t10-/m1/s1 |
InChI Key |
NSUDSXYQBVEAOK-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=CS2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.